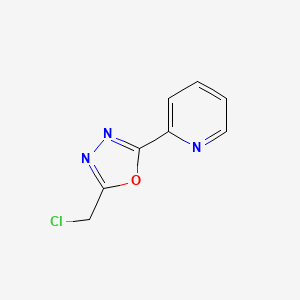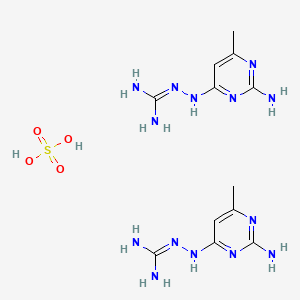
((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of a pyrimidine ring substituted with amino and methyl groups, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate typically involves multiple steps. One common method starts with the preparation of 2-amino-6-methylpyrimidine-4-ol from guanidine hydrochloride and ethyl acetoacetate . This intermediate is then reacted with suitable amines to form the desired guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: The amino and methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of pathogens. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-4,6-dichloropyrimidine: This compound shares the pyrimidine core but has different substituents.
2-Amino-6-methylpyrimidine-4-ol: An intermediate in the synthesis of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate.
Pyrimidine derivatives: Various derivatives with different substitutions on the pyrimidine ring.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
28831-55-2 |
|---|---|
Molecular Formula |
C12H24N14O4S |
Molecular Weight |
460.48 g/mol |
IUPAC Name |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine;sulfuric acid |
InChI |
InChI=1S/2C6H11N7.H2O4S/c2*1-3-2-4(11-6(9)10-3)12-13-5(7)8;1-5(2,3)4/h2*2H,1H3,(H4,7,8,13)(H3,9,10,11,12);(H2,1,2,3,4) |
InChI Key |
BFNGOYHEQSLYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NN=C(N)N.CC1=CC(=NC(=N1)N)NN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


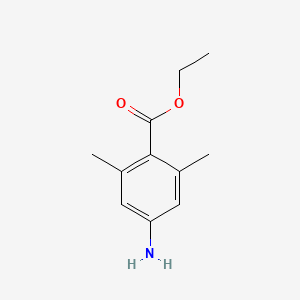
![[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone](/img/structure/B13093875.png)
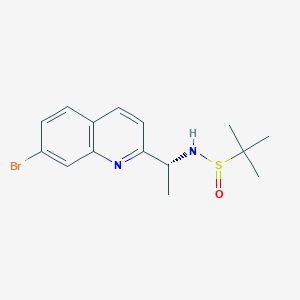
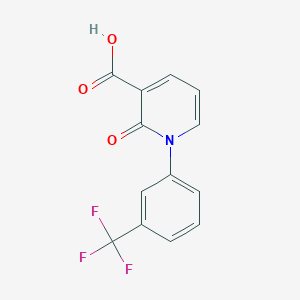
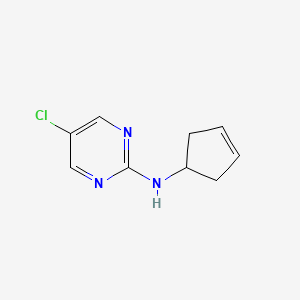
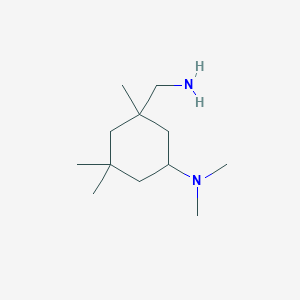
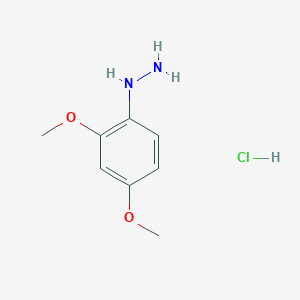

![7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)


![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)
![4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093947.png)
